molecular formula C11H21NO3 B14367469 ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate CAS No. 91241-65-5

ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate

Cat. No.: B14367469
CAS No.: 91241-65-5
M. Wt: 215.29 g/mol
InChI Key: FLKIQKGKZXWQRJ-UHFFFAOYSA-N
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Description

Ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a cyclohexyl ring with a hydroxymethyl group and an ethyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate typically involves the reaction of 4-(hydroxymethyl)cyclohexylmethanol with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-(hydroxymethyl)cyclohexylmethanol} + \text{ethyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbamate moiety can be reduced to form an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • N-(4-Hydroxycyclohexyl)carbamate

Uniqueness

Ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate is unique due to its specific structural features, such as the presence of both a hydroxymethyl group and an ethyl carbamate moiety

Properties

CAS No.

91241-65-5

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-2-15-11(14)12-7-9-3-5-10(8-13)6-4-9/h9-10,13H,2-8H2,1H3,(H,12,14)

InChI Key

FLKIQKGKZXWQRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC1CCC(CC1)CO

Origin of Product

United States

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